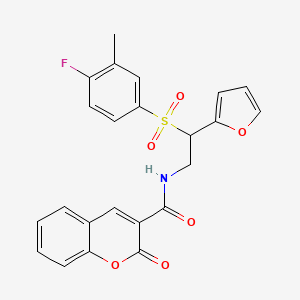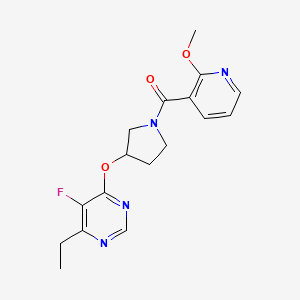
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol. It is a solid compound with the following SMILES notation: OC©C1=CN(N=C1)CC . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers.
Molecular Structure Analysis
The molecular structure of 1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride consists of a pyrazole ring (with an ethyl substituent at position 1) fused to a beta-carboline ring system. The presence of the methyl group and the tetrahydro structure adds complexity to the molecule .Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
This compound and its derivatives have been a focal point in synthetic chemistry due to their complex structure and potential for creating novel materials. For instance, the polyazanaphthalenes synthesis demonstrates the compound's versatility in generating various derivatives through reactions with nucleophilic reagents, highlighting its utility in developing new chemical entities with potential applications in material science and pharmaceuticals (Harb et al., 1989).
Material Science Applications
In material science, the corrosion inhibition properties of pyrazole derivatives have been explored. For example, pyrazole derivatives exhibit significant potential as corrosion inhibitors for steel in acidic environments, showcasing their importance in industrial applications where material longevity and durability are critical (Herrag et al., 2007).
Biochemical Research
Biochemical research has delved into the antimicrobial and antifungal properties of pyrazoline and pyrazole derivatives, indicating their potential as lead compounds in developing new antimicrobial agents. This is crucial in the face of rising antibiotic resistance and the need for new therapeutic options (Hassan, 2013). Furthermore, the synthesis of β-carboline hybrids has shown significant anticancer activity, highlighting the compound's potential in cancer research and therapy development (Kamal et al., 2014).
Propiedades
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.ClH/c1-3-21-10-12(9-19-21)16-17-13(6-7-18-16)14-8-11(2)4-5-15(14)20-17;/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANTLXJUBXIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)
![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)

![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
